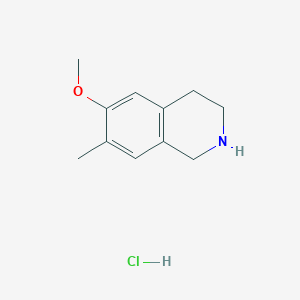![molecular formula C7H5BrN2 B2996287 1-Bromopyrrolo[1,2-a]pyrazine CAS No. 2049006-06-4](/img/structure/B2996287.png)
1-Bromopyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromopyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring with a bromine atom attached. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .
Mechanism of Action
Target of Action
1-Bromopyrrolo[1,2-a]pyrazine is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological activities . For instance, some derivatives have shown more activity on kinase inhibition, suggesting they may interact with kinases to inhibit their activity .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of many drugs .
Biochemical Analysis
Biochemical Properties
1-Bromopyrrolo[1,2-a]pyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The specific enzymes, proteins, and other biomolecules that this compound interacts with are not clearly recognized .
Cellular Effects
It has been suggested that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not clearly recognized . It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not clearly recognized .
Dosage Effects in Animal Models
The effects of this compound with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not clearly recognized .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are not clearly recognized .
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, and any effects on its localization or accumulation, are not clearly recognized .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not clearly recognized .
Preparation Methods
The synthesis of 1-Bromopyrrolo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate . Another approach includes the direct C-H arylation of pyrrolopyrazines . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-Bromopyrrolo[1,2-a]pyrazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cycloaddition Reactions: These reactions can form more complex fused ring systems.
Common reagents used in these reactions include palladium catalysts for C-H arylation and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromopyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology and Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including antimicrobial and antitumor treatments.
Comparison with Similar Compounds
1-Bromopyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
5H-Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine derivatives with different substituents: These compounds exhibit varying degrees of antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity profiles.
Properties
IUPAC Name |
1-bromopyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXJPZURIDWQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C(C2=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


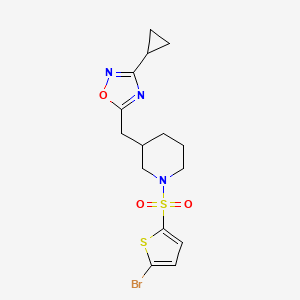
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2996212.png)
![2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2996214.png)
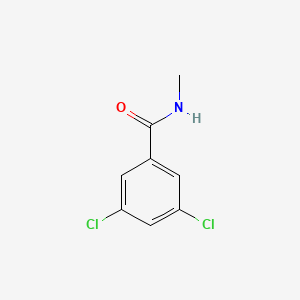

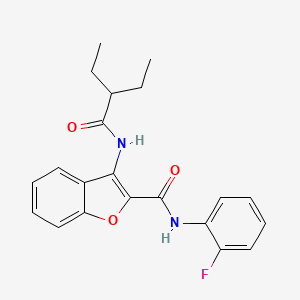
![1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2996219.png)
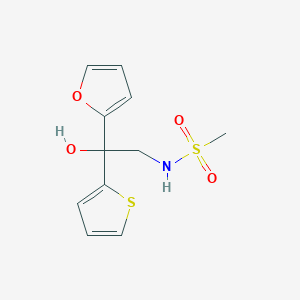
![Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2996223.png)
![6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2996224.png)
![5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2996225.png)
